4,6-dichloro-2H-chromene-3-carbaldehyde
Overview
Description
“4,6-dichloro-2H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C10H6Cl2O2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular weight of “4,6-dichloro-2H-chromene-3-carbaldehyde” is 229.05900 . The exact mass is 227.97400 . The molecular formula is C10H6Cl2O2 .
Physical And Chemical Properties Analysis
The density of “4,6-dichloro-2H-chromene-3-carbaldehyde” is 1.46g/cm3 . The boiling point is 369.3ºC at 760mmHg . The melting point is 124-128ºC(lit.) . The flash point is 166.5ºC .
Scientific Research Applications
Synthesis and Biological Activity
4,6-Dichloro-2H-chromene-3-carbaldehyde has been involved in the synthesis of various compounds with significant biological activities. For instance, it has been used in the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, which exhibited remarkable antimicrobial activity against different bacteria and fungi (El Azab, Youssef, & Amin, 2014). Similarly, derivatives synthesized from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde have been evaluated for their antimicrobial activity, showcasing promising results (Bairagi, Bhosale, & Deodhar, 2009).
Chemical Synthesis and Reactivity
The compound has also been a key player in chemical synthesis and reactivity studies. For example, its reaction with ethyl-3-aminocrotonate in the presence of p-TsOH led to the selective synthesis of 2H-chromenyldihydropyridine dicarboxylates (Madhunala, Kurma, Etikala, & Bhimapaka, 2019). Additionally, transformations of 4-oxo-4H-chromene-3-carbaldehyde under different conditions have been explored for potential synthetic applications (Ambartsumyan et al., 2012).
Electronic Properties and Stability
The stability and electronic structures of similar compounds, like 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, have been studied using Density Functional Theory (DFT) method, providing insights into their molecular structures and electronic properties (Toh et al., 2016).
Optical Properties
Research has also extended to the photochemical synthesis of related compounds and their optical properties. For instance, studies on 4H-Thieno[3,2-c]chromene derivatives have explored their potential as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
4,6-dichloro-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGONRKPLYJCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361492 | |
Record name | 4,6-dichloro-2H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-2H-chromene-3-carbaldehyde | |
CAS RN |
175205-58-0 | |
Record name | 4,6-dichloro-2H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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